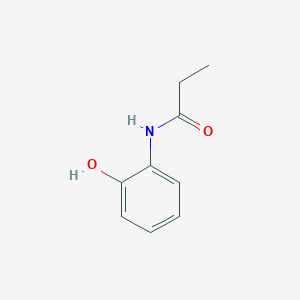

N-(2-hydroxyphenyl)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPCILFKUBQRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287994 | |

| Record name | N-(2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-37-7 | |

| Record name | NSC53770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Amide Linker Replacements:the Amide Bond Itself is a Critical Structural Element. Its Replacement with Other Linkers is a Common Strategy. However, Its Specific Location is Often Crucial. in a Study of Meta Amido Bromophenols with Antitubercular Activity, the Ortho Bromophenol and the Meta Amide Linker Were Identified As Key Pharmacophores.jst.go.jpshifting the Amide Group to the Ortho or Para Position Relative to the Hydroxyl Group Was Found to Be Detrimental to Activity, Underscoring the Rigid Positional Requirement of the Linker for Interaction with the Biological Target.jst.go.jp

The following table summarizes potential bioisosteric replacements for the N-(2-hydroxyphenyl)propanamide scaffold.

| Original Group | Position | Potential Bioisostere(s) | Rationale/Expected Impact |

| -OH | ortho on phenyl ring | -NH₂, -F, -CH₃ | To probe the necessity of the hydrogen-donating ability versus steric and electronic effects. u-tokyo.ac.jp |

| -NH- | Amide Linker | -O-, -S-, -CH₂- | To alter the hydrogen bonding capacity, rigidity, and stability of the linker. |

| C=O | Amide Linker | -SO₂- | To replace the carbonyl with a sulfonyl group, which has a different geometry and electronic character. |

| Phenyl Ring | Amide substituent | Pyridine, Thiazole, Imidazole | To replace the phenyl ring with a heterocycle, altering properties like polarity and hydrogen bonding potential while potentially maintaining key interactions. nih.gov |

These comparative studies and considerations of bioisosteric replacements are essential for building a comprehensive SAR model for this compound derivatives, guiding the design of new analogs with potentially enhanced or more specific biological activities.

Structure Activity Relationship Sar Analysis of N 2 Hydroxyphenyl Propanamide Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For N-(2-hydroxyphenyl)propanamide derivatives, the pharmacophore can vary depending on the biological target.

For activity as Histone Deacetylase (HDAC) inhibitors , a well-established pharmacophore model consists of three main components: a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme's active site. nih.govmdpi.com In the case of this compound, also known as salicylamide (B354443) derivatives, these features are distinctly represented:

Zinc-Binding Group (ZBG): The most critical feature for this class of compounds is the bidentate chelation of the catalytic zinc ion (Zn²⁺) in the HDAC active site. This interaction is accomplished by the ortho-hydroxyl group and the adjacent amide carbonyl oxygen. nih.govresearchgate.net This specific arrangement distinguishes them from many other HDAC inhibitors that rely on a hydroxamic acid group.

Linker: The propanamide backbone serves as the linker, connecting the ZBG to a capping group. Its length and flexibility are crucial for correctly positioning the other pharmacophoric elements.

Capping Group: While the core molecule is this compound, derivatives often feature various substituents on either the phenyl ring or the propanamide chain, which act as capping groups. These groups occupy a hydrophobic pocket on the enzyme surface, and their nature significantly influences potency and isoform selectivity.

For anticonvulsant activity , the pharmacophore model for related amide derivatives generally includes: nih.gov

An aromatic hydrophobic ring (the 2-hydroxyphenyl moiety).

A hydrogen-bonding domain (HBD), typically the amide (NH-C=O) group. nih.gov

An electron donor group, which can be the nitrogen or oxygen atoms. nih.gov

A distal hydrophobic group, which would be a substituent on the propanamide chain.

These models provide a framework for understanding the essential structural requirements for the biological activity of this compound derivatives.

Impact of Aromatic Ring Substitutions on Biological Efficacy and Selectivity

Modifications to the 2-hydroxyphenyl ring are a cornerstone of SAR studies for this class of compounds. The type, position, and electronic nature of substituents can dramatically alter biological activity.

The position of the hydroxyl group on the phenyl ring is a critical determinant of the mechanism of action, particularly for HDAC inhibition.

Ortho-Hydroxyl Group: The ortho position is paramount for the characteristic bidentate chelation of the zinc ion in the HDAC active site by the hydroxyl and amide carbonyl groups. nih.govresearchgate.net This binding mode is analogous to that of established benzamide-class HDAC inhibitors and is associated with selective inhibition of class I HDACs. nih.gov This directed interaction is a key reason for the potency of salicylamide-based inhibitors.

Para-Hydroxyl Group: When the hydroxyl group is moved to the para position, creating N-(4-hydroxyphenyl)propanamide, this bidentate chelation is no longer possible. While these isomers can still exhibit biological activity, their mechanism of interaction with targets like HDACs would differ significantly. For instance, in a study of ibuprofen (B1674241) amides, both N-(2-hydroxyphenyl) and N-(4-hydroxyphenyl) derivatives were synthesized, indicating that both isomers are synthetically accessible for comparative biological evaluation. unica.it However, the ortho isomer is expected to be a more potent class I HDAC inhibitor due to its unique zinc-binding capability.

The strategic placement of the hydroxyl group is therefore a fundamental consideration in designing selective and potent inhibitors based on this scaffold.

Introducing halogen or alkyl groups onto the hydroxyphenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological efficacy.

Halogenation: The addition of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry.

Increased Potency: In many classes of compounds, including those related to salicylamides, halogenation often leads to increased biological activity. nih.gov For example, SAR studies on related heterocyclic amides have shown that electron-withdrawing groups like chlorine, bromine, and fluorine on an attached phenyl ring result in higher anticonvulsant activity. google.com Studies on other bioactive amides have noted that chloro and nitro groups can display potent anticonvulsant effects. researchgate.net

Lipophilicity and Toxicity: Halogen substituents increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. vulcanchem.com However, this can also lead to increased toxicity. researchgate.net

Alkyl Substitutions: The introduction of small alkyl groups (e.g., methyl, ethyl) can also influence activity.

Positional Importance: The position of the alkyl group is crucial. In studies of N-phenylphthalimides, the anticonvulsant efficiency was strongly influenced by the substitution pattern on the N-phenyl ring, with 2,6-dimethyl substitution being highly favorable. nih.gov

Activity Modulation: In a series of 2/3-benzoylaminopropionanilide derivatives, compounds with 2-methyl, 2-ethyl, and 2-isopropyl substituents on the N-phenyl ring were among the most active anticonvulsants. researchgate.net

The following table summarizes the general effects of aromatic ring substitutions on the biological activity of related amide compounds.

| Parent Scaffold | Substitution | Effect on Biological Activity | Activity Type | Reference(s) |

| Pyridazinone-thiazolyl acetamides | Electron-withdrawing groups (Cl, Br, F) on phenyl ring | Higher seizure protection | Anticonvulsant | google.com |

| Quinazoline-4(3H)-ones | Chloro and nitro groups | Potent activity | Anticonvulsant | researchgate.net |

| N-phenylphthalimides | 2,6-dimethyl on N-phenyl ring | High potency | Anticonvulsant | nih.gov |

| Hemibastadin congeners | Halogen (Cl, Br, I) ortho to hydroxyl group | Increased inhibitory activity | Enzyme Inhibition | mdpi.com |

| Bis(hydroxyphenyl)methanes | Polychlorination/Polybromination | Powerful antibacterial/antifungal effect | Antimicrobial | nih.gov |

Effects of Amide Linkage and Propanamide Chain Modifications on SAR

Modifications to the amide linker and the propanamide side chain are pivotal for fine-tuning the pharmacological profile of these derivatives.

Many biologically active molecules are chiral, and their enantiomers often exhibit significantly different pharmacological activities. This is particularly true for N-phenylpropanamide derivatives that have chiral centers.

Potency Differences: The spatial arrangement of substituents is crucial for receptor or enzyme binding. In a series of potent analgesic N-phenylpropanamide derivatives, the different stereoisomers displayed extreme differences in potency, with one enantiomer being thousands of times more active than its counterpart. For example, the cis-(+) isomer of one fentanyl analog is 120 times more potent than its cis-(-) counterpart. researchgate.net

Receptor Selectivity: Stereochemistry can also govern selectivity for receptor subtypes. Specific configurations at the chiral carbons of ohmefentanyl, a piperidyl-N-phenylpropanamide, were found to be beneficial for both analgesic potency and affinity for the µ-opioid receptor. This highlights that a precise three-dimensional structure is required for optimal interaction with the biological target.

Therefore, controlling the stereochemistry during synthesis is essential for developing potent and selective drugs based on the this compound scaffold.

Chain Length: The length of the alkyl chain in the amide moiety can significantly influence biological activity.

Acetamide (B32628) vs. Propanamide: Comparative studies of related N-phenylamides have shown that changing the chain length from acetamide (two carbons) to propanamide (three carbons) can alter activity. In one study of N-phenylacetamide and N-phenylpropanamide derivatives with a 1,2,4-triazole (B32235) ring, the acetamide version was the most active anticonvulsant. tandfonline.com In another study, replacing an ester with a stiff amide bond was found to reduce the binding of phenyl groups, an effect that would be sensitive to the linker length. nih.gov

Longer Chains: In some systems, increasing the carbon chain length of an acyl group can decrease activity. researchgate.net Conversely, for certain fatty acid amides, activity peaks at a specific chain length (e.g., C16:0). jst.go.jp

Chain Branching: Introducing branching on the propanamide chain can lead to novel pharmacological profiles.

N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA): This derivative of valproic acid (VPA) incorporates a branched pentanamide (B147674) chain. It was designed as an HDAC inhibitor and has demonstrated superior antiproliferative activity against various cancer cell lines compared to VPA. mdpi.comtandfonline.com The branched structure is a key feature derived from the VPA scaffold, known for its anticonvulsant and mood-stabilizing properties. This compound has been identified as an inhibitor of HDAC1. researchgate.net

The table below illustrates the impact of chain modifications on the activity of related amide compounds.

| Modification Type | Compound/Series | Observation | Activity Type | Reference(s) |

| Chain Length | N-phenyl(heterocyclyl)alkanamides | Acetamide derivative was more potent than propanamide derivative. | Anticonvulsant | tandfonline.comnih.gov |

| Chain Length | N-propyl-alkanamides | Nematicidal activity decreased as chain length increased from butyramide (B146194) to hexanamide. | Nematicidal | researchgate.net |

| Chain Branching | N-(2-hydroxyphenyl)-2-propylpentanamide | Branched derivative showed improved antiproliferative activity over the parent acid (VPA). | Anticancer (HDACi) | mdpi.comtandfonline.com |

| Chain Branching | 2-methyl-2-phenylpropanamide derivatives | Showed anti-seizure activity. | Anticonvulsant | google.com |

Computational Chemistry and Molecular Modeling Investigations of N 2 Hydroxyphenyl Propanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal for understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, energy levels, and electronic distributions, which collectively govern the molecule's stability, reactivity, and interaction potential.

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional structure or conformation. N-(2-hydroxyphenyl)propanamide possesses several rotatable bonds, leading to various possible spatial arrangements. Density Functional Theory (DFT) is a powerful computational method used to determine the most stable conformations of a molecule by calculating the potential energy of different arrangements. science.gov

Studies on structurally similar molecules, such as chlorinated propanamides, reveal that intramolecular hydrogen bonding plays a crucial role in conformational stability. For this compound, a significant intramolecular hydrogen bond is expected to form between the hydrogen of the phenolic hydroxyl (-OH) group and the oxygen of the amide carbonyl (C=O) group. This interaction creates a stable six-membered ring-like structure, which significantly restricts the rotational freedom around the C-N amide bond and the C-C bond connecting the phenyl ring to the amide nitrogen.

DFT calculations, often performed using a basis set like B3LYP/6-311++G(**), can map the potential energy surface of the molecule to identify energy minima corresponding to stable conformers. science.govscience.gov The conformer featuring this intramolecular hydrogen bond is predicted to be the global minimum, i.e., the most stable form of the molecule. Other conformations, where this bond is absent, would exist at higher relative energies.

Table 1: Theoretical Relative Energies of this compound Conformations This table presents hypothetical data based on typical DFT calculation results for similar phenolic amides.

| Conformer | Key Dihedral Angle (O=C-N-C) | Intramolecular H-Bond (O-H···O=C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Planar, H-bonded) | ~0° | Yes | 0.00 |

| B (Twisted) | ~90° | No | +5.8 |

| C (Extended) | ~180° | No | +8.2 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the amide group.

DFT calculations can accurately predict the energies of these orbitals. From the HOMO and LUMO energies, several key reactivity descriptors can be calculated, providing quantitative measures of chemical behavior.

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound This table presents representative data based on DFT calculations for analogous compounds. frontiersin.org

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.98 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.13 |

| Ionization Potential | IP | -EHOMO | 5.98 |

| Electron Affinity | EA | -ELUMO | 0.85 |

| Global Hardness | η | (IP - EA) / 2 | 2.57 |

| Chemical Potential | µ | -(IP + EA) / 2 | -3.42 |

| Electrophilicity Index | ω | µ² / (2η) | 2.27 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. avogadro.cclibretexts.org It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. tandfonline.com

On an MEP map, regions of negative electrostatic potential are typically colored red and indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive electrostatic potential are colored blue, indicating electron-poor areas that are favorable for nucleophilic attack. Green areas represent neutral potential. libretexts.orgtandfonline.com

For this compound, the MEP map would show significant negative potential (red) localized around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups. uantwerpen.be These sites are the primary centers for hydrogen bond acceptance. Conversely, the hydrogen atom of the phenolic hydroxyl group and the hydrogen on the amide nitrogen would exhibit positive potential (blue), marking them as key hydrogen bond donor sites. uantwerpen.be The aromatic ring would show a mix of neutral (green) to slightly negative potential, characteristic of a π-electron system.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery and molecular biology for understanding how a molecule might exert a biological effect by interacting with a specific protein target.

The first step in a docking study is to identify a potential protein target. Based on the activities of structurally related compounds, this compound derivatives have been investigated as potential inhibitors of enzymes like histone deacetylases (HDACs) and HIV-1 reverse transcriptase (RT). nih.govnih.gov Docking simulations can be used to predict whether this compound itself can fit into the active sites of these or other proteins.

Binding site prediction algorithms analyze the protein's surface to find cavities and pockets that are sterically and chemically suitable for ligand binding. nih.gov For an enzyme like HDAC, the binding site often features a narrow channel leading to a zinc ion, which is crucial for catalysis. A successful docking pose for this compound would place its functional groups in positions where they can favorably interact with key amino acid residues lining this channel. For instance, the hydroxyl group might interact with a histidine residue, while the carbonyl oxygen could coordinate with the zinc ion or form hydrogen bonds with other residues. nih.gov

Once a plausible binding pose is identified, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govresearchgate.net

For this compound, the key interaction points are:

Hydrogen Bonding: The phenolic hydroxyl group and the N-H of the amide are potent hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with polar or charged amino acid residues in a protein's active site, such as serine, threonine, aspartate, or glutamine. nih.gov

Hydrophobic Interactions: The phenyl ring and the ethyl group of the propanamide moiety can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine in the binding pocket. nih.gov

π-π Stacking: The aromatic phenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan, contributing to binding affinity.

Docking programs calculate a "binding energy" or "docking score" for each pose, which estimates the binding affinity. Lower energy values typically indicate a more stable and favorable interaction.

Table 3: Predicted Interaction Analysis for this compound with Target Proteins This table presents hypothetical data illustrating typical results from molecular docking studies. The target proteins are chosen based on activities of similar compounds. nih.govnih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Histone Deacetylase 8 (HDAC8) | -6.8 | His142, Tyr306, Phe152 | Hydrogen Bond (with His142), π-π Stacking (with Phe152), Hydrophobic |

| HIV-1 Reverse Transcriptase (RT) | -7.2 | Lys103, Tyr181, Tyr188 | Hydrogen Bond (with Lys103), π-π Stacking (with Tyr181/188), Hydrophobic |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide |

| Serine |

| Threonine |

| Aspartate |

| Glutamine |

| Valine |

| Leucine |

| Isoleucine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Histidine |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. mdpi.comekb.eg These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. frontiersin.orgnih.gov

For this compound, a hypothetical pharmacophore model could be generated based on its structural features: the hydroxyl group can act as a hydrogen bond donor and acceptor, the carbonyl oxygen is a hydrogen bond acceptor, and the phenyl ring represents a hydrophobic and aromatic feature. The amide linkage provides rigidity and potential for hydrogen bonding. The development of a pharmacophore model would typically involve:

Training Set Selection: A group of molecules with known activity towards a specific target would be selected.

Conformational Analysis: Generating a set of low-energy conformations for each molecule in the training set.

Hypothesis Generation: Identifying common pharmacophoric features and their spatial relationships that are critical for biological activity.

Validation: The model's ability to distinguish between active and inactive compounds is assessed using a test set of molecules. mdpi.com

While no specific pharmacophore models for this compound have been published, studies on related compounds highlight the utility of this approach. For instance, pharmacophore models have been successfully developed for N-hydroxyphenyl acrylamides and used to create 3D-QSAR models for predicting the activity of inhibitors against human cancer leukemia K562 cells. In one such study, a five-point pharmacophore model (AADRR: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings) was developed. chapman.edu Similarly, pharmacophore-based virtual screening has been employed to identify novel inhibitors for targets like histone deacetylase 2 (HDAC2), where features like hydrogen bond acceptors, donors, and hydrophobic and aromatic centers are crucial. nih.gov

A derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, was designed in silico as a potential anti-cancer agent, suggesting that computational techniques like pharmacophore modeling and virtual screening were likely employed in its development to identify promising candidates for synthesis and biological evaluation. nih.gov

The application of virtual screening using a pharmacophore model derived from this compound or a target's binding site could lead to the identification of new molecules with similar biological activities. The success of a virtual screening campaign is often evaluated by its ability to enrich the top-ranked compounds with known active molecules and to identify novel, biologically active compounds (hits). dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cecam.org This technique allows for the detailed investigation of the conformational flexibility of a molecule and its interactions with a biological target, such as a protein or nucleic acid. researchgate.netmdpi.comwhiterose.ac.uk MD simulations can provide insights into the stability of a ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic behavior of the system. researchgate.net

For this compound, MD simulations could be employed to:

Perform Conformational Analysis: By simulating the molecule in a solvent (e.g., water), its conformational landscape can be explored to identify the most stable low-energy conformations. whiterose.ac.uk The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen likely plays a significant role in determining its preferred conformation.

Analyze Binding to a Target: If a biological target for this compound is known or proposed, MD simulations of the ligand-protein complex can reveal the stability of the binding pose predicted by molecular docking. researchgate.net It can also elucidate the specific amino acid residues involved in the interaction and the role of water molecules in the binding site.

Investigate Binding Kinetics: Advanced MD simulation techniques can be used to study the kinetics of ligand binding and unbinding, providing estimates of association (k_on) and dissociation (k_off) rates. cecam.org These kinetic parameters can sometimes correlate better with a drug's efficacy than binding affinity alone. cecam.org

The general workflow for an MD simulation study of this compound complexed with a protein would involve:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to neutralize the system.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to collect trajectory data.

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies.

Such simulations would provide a detailed understanding of the dynamic nature of this compound's interactions at an atomic level.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. bioline.org.br

For this compound, various ADME properties can be predicted using a range of computational tools and web servers.

Metabolic stability is a critical parameter that influences the half-life and bioavailability of a drug. nih.gov Human liver microsomes (HLM) are often used in in vitro assays to assess metabolic stability. In silico models, such as quantitative structure-activity relationship (QSAR) models, can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver. nih.govcanada.ca

Predictive software can identify the potential sites of metabolism (SoMs) on the this compound molecule. globalscientificjournal.com For this compound, the aromatic ring and the ethyl group of the propanamide moiety would be likely sites for hydroxylation by CYP enzymes. The phenolic hydroxyl group could also be a site for glucuronidation or sulfation, which are phase II metabolic reactions.

While specific predictions for this compound are not published, computational tools like MetaPrint2D or modules within software like StarDrop can predict SoMs and the resulting metabolites. globalscientificjournal.comresearchgate.net For example, a study on other small molecules used StarDrop to predict the major metabolizing CYP isoforms and to calculate a composite site lability (CSL) score, where a lower score indicates a more stable molecule. researchgate.net

Table 1: Predicted Metabolic Properties of this compound (Hypothetical Data)

| Predicted Parameter | Predicted Outcome | Computational Method |

| Major Metabolizing CYP Isoform | CYP2D6, CYP3A4 | P450 Site of Metabolism Prediction Tools |

| Metabolic Stability (HLM) | Moderate | QSAR models based on structural analogs |

| Primary Site of Metabolism | Aromatic ring, alkyl chain | Site of Metabolism Prediction Software |

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target. In silico methods can predict the percentage of plasma protein binding (%PPB). researchgate.net These models are typically built using datasets of compounds with experimentally determined %PPB values.

For this compound, its physicochemical properties, such as lipophilicity (LogP) and the presence of hydrogen bond donors and acceptors, would be key descriptors in a QSAR model for predicting plasma protein binding.

Ligand transport across biological membranes, such as the blood-brain barrier (BBB), is another critical pharmacokinetic property that can be predicted computationally. Models for BBB penetration often consider factors like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

While no specific protein binding simulations for this compound have been reported, general QSAR models can provide an estimate. For instance, a study on a novel antileishmanial compound determined its plasma protein binding to be 78.82% using an in vitro equilibrium dialysis method, a value that could be used to validate in silico predictions. bioline.org.br

Table 2: Predicted Physicochemical and ADME Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Computational Method |

| Molecular Weight | 165.19 g/mol | Calculation from molecular formula |

| LogP | 1.5 - 2.0 | Consensus of multiple prediction algorithms |

| Polar Surface Area (PSA) | 49.3 Ų | Calculation from 2D structure |

| Human Plasma Protein Binding | 70 - 85% | QSAR models |

| Blood-Brain Barrier Penetration | Low to moderate | BBB prediction models |

This table presents hypothetical and calculated data for illustrative purposes, as specific computational studies on this compound were not found.

Metabolic Studies and Biotransformation Pathways of N 2 Hydroxyphenyl Propanamide

In Vitro Metabolic Fate Investigations

There is currently no publicly available research detailing the in vitro metabolic fate of N-(2-hydroxyphenyl)propanamide. Studies utilizing common investigatory systems such as human liver microsomes or hepatocytes to elucidate the metabolic pathways of this specific compound have not been reported in the scientific literature.

Identification and Characterization of Metabolites

Consequently, without in vitro or in vivo studies, no primary or secondary metabolites of this compound have been identified or characterized. The expected metabolic transformations, such as hydroxylation, N-dealkylation, or conjugation, remain purely speculative for this compound.

Enzymatic Systems Involved in Biotransformation

The specific enzymatic systems, including the cytochrome P450 isoforms, that may be responsible for the biotransformation of this compound have not been investigated. Research is required to determine which enzymes, if any, are involved in its metabolism.

Degradation Kinetics and Stability Studies

Data regarding the degradation kinetics and the chemical or enzymatic stability of this compound are absent from the current body of scientific literature. Comprehensive stability studies are needed to understand its persistence and degradation profile under various conditions.

Due to the lack of available data, a data table of findings cannot be generated.

Advanced Analytical Methodologies for Characterization and Quantification of N 2 Hydroxyphenyl Propanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(2-hydroxyphenyl)propanamide. Each method offers unique insights into the compound's atomic and molecular properties, from the connectivity of atoms to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed ¹H-NMR and ¹³C-NMR data have been reported for a closely related compound, 2-hydroxy-N-(2-hydroxyphenyl)propionamide, in DMSO-d₆. The ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the amide proton, the phenolic hydroxyl proton, and the protons of the propionamide (B166681) backbone. mdpi.com The chemical shifts (δ) are measured in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H-NMR Data for 2-hydroxy-N-(2-hydroxyphenyl)propionamide in DMSO-d₆ (500 MHz) mdpi.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 10.06 | s | OH-2' | |

| 9.25 | s | NH | |

| 8.17 | dd | 7.9, 1.3 | H-6' |

| 6.89 | overlap | H-3' and H-4' | |

| 6.77 | ddd | 7.9, 6.3, 2.5 | H-5' |

| 6.11 | d | 4.9 | OH-2 |

| 4.14 | qd | 6.8, 4.8 | H-2 |

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propionyl group. mdpi.com

¹³C-NMR Data for 2-hydroxy-N-(2-hydroxyphenyl)propionamide in DMSO-d₆ (125 MHz) mdpi.com

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 172.7 | C-1 (C=O) |

| 146.1 | C-2' |

| 126.2 | C-1' |

| 123.6 | C-4' |

| 119.1 | C-5' |

| 118.9 | C-6' |

| 114.7 | C-3' |

| 67.7 | C-2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the functional groups within this compound. The IR spectrum of a related compound, 2-hydroxy-N-[(2-O-β-d-glucopyranosyl)phenyl]propionamide, shows characteristic absorption bands that can be extrapolated to the target molecule. mdpi.com

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H stretching: A sharp peak around 3300 cm⁻¹ due to the amide N-H bond.

C=O stretching (Amide I): A strong absorption band typically found between 1680 and 1630 cm⁻¹ for secondary amides.

N-H bending (Amide II): A band in the range of 1570-1515 cm⁻¹.

C-N stretching: Vibrations in the fingerprint region, typically around 1400 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

C-O stretching: A band for the phenolic C-O bond, usually observed around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of the phenyl ring and the amide group constitutes a chromophore that absorbs UV light. The primary electronic transitions are of the π → π* and n → π* types. ijnrd.org

The benzene (B151609) chromophore itself typically exhibits three absorption bands. hnue.edu.vn For this compound, the following absorptions are expected:

An intense π → π* transition at a lower wavelength, likely below 220 nm.

A less intense π → π* transition, often referred to as the secondary band, which may show fine structure, typically in the 250-280 nm range. hnue.edu.vnutoronto.ca

A weak n → π* transition associated with the non-bonding electrons of the carbonyl oxygen, which would appear at a longer wavelength, potentially above 300 nm. upi.edu

The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the hydroxyl and amide groups. mlsu.ac.in

Mass Spectrometry (MS) and Tandem MS (MSⁿ) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement. For the related compound 2-hydroxy-N-(2-hydroxyphenyl)propionamide, an HR-ESI-MS ion peak was observed at m/z 182.0840, corresponding to the sodium adduct [M+Na]⁺. mdpi.com

HR-ESI-MS Data for 2-hydroxy-N-(2-hydroxyphenyl)propionamide mdpi.com

| Ion | Calculated m/z | Observed m/z |

|---|

Tandem mass spectrometry (MS/MS or MSⁿ) would be employed to elucidate the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. Expected fragmentation patterns for this compound would include cleavage of the amide bond, loss of the propanoyl group, and fragmentation of the aromatic ring, providing definitive structural confirmation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

The development of a robust HPLC or UHPLC method is crucial for the routine analysis and quality control of this compound. Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters to achieve efficient separation. aapco.org

Based on the analysis of structurally similar compounds, such as impurities in paracetamol, a reverse-phase (RP) HPLC method would be highly effective. chromatographyonline.comlcms.cz A typical method would utilize a C18 or C8 stationary phase.

Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or C8, with particle sizes of 5 µm (HPLC) or <2 µm (UHPLC). chromatographyonline.com |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). lcms.czsielc.com |

| Detection | UV detection at a wavelength corresponding to one of the compound's absorption maxima, for instance, around 245 nm. lcms.cz |

| Flow Rate | Typically 0.8-1.0 mL/min for HPLC, potentially higher for UHPLC. lcms.cz |

| Column Temperature | Maintained at a constant temperature, for example, 30-50 °C, to ensure reproducibility. lcms.cz |

UHPLC systems, with their ability to handle smaller particle size columns and higher pressures, offer significant advantages in terms of faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. chromatographyonline.comsigmaaldrich.com Such methods are essential for resolving closely related impurities and accurately quantifying the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its limited volatility, a consequence of the polar hydroxyl (-OH) and amide (-NH) functional groups which can lead to strong intermolecular hydrogen bonding. emerypharma.com To overcome this, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. emerypharma.com

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in this compound. nih.gov This process involves replacing the active hydrogen atoms in the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.govsigmaaldrich.com The derivatization reaction renders the molecule less polar and more volatile, allowing it to be readily analyzed by GC-MS.

The GC component separates the derivatized this compound from other components in a mixture based on its boiling point and interaction with the capillary column's stationary phase. The separated derivative then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for unequivocal identification. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, confirming the elemental composition of the parent compound. For instance, the high-resolution mass spectrum of the underivatized this compound shows a calculated mass-to-charge ratio ([M+H]+) of 166.0863, with an experimental finding of 166.0866, confirming its molecular formula as C₉H₁₂NO₂. rsc.org

Table 1: GC-MS Derivatization Agents for this compound

| Derivatization Agent | Abbreviation | Functional Groups Targeted | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amide |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable non-destructive technique for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which exists as a solid at room temperature, XRD can confirm its molecular structure and reveal its crystal packing and hydrogen-bonding networks.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Table 2: Representative Crystallographic Data for a Related Propanamide Derivative

| Parameter | Value (for a 2,2-difluoro-3-(2-hydroxyphenyl)-N-phenylpropanamide derivative) |

| Crystal system | Monoclinic |

| Space group | P 1 21/c 1 |

| a (Å) | 5.0257(15) |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Wavelength (Å) | 0.71073 |

| Source: rsc.org |

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of solid materials. researchgate.net For a crystalline or powdered sample of this compound, SEM can provide valuable information about its particle size, shape, size distribution, and surface texture. This is particularly important in pharmaceutical and material science contexts, where the physical properties of a compound can influence its behavior.

In SEM analysis, a focused beam of high-energy electrons scans the surface of the sample. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons and backscattered electrons. These signals are collected by detectors to form a three-dimensional-like image of the surface. The magnification in SEM can be varied over a large range, allowing for detailed examination from the millimeter to the nanometer scale.

While specific SEM images for this compound were not found in the reviewed literature, the technique is widely applied to characterize the morphology of various organic compounds. For instance, SEM has been used to study the surface morphology of char residues from epoxy resins containing a derivative of 2-hydroxybenzaldehyde, a related structural motif. researchgate.net Such analyses reveal details about the compactness and integrity of the material's structure. If applied to this compound, SEM would reveal the habit of its crystals (e.g., prismatic, acicular, tabular) and the degree of aggregation of its particles. This morphological data is complementary to the structural data obtained from XRD and the chemical identity confirmed by GC-MS.

Table 3: Information Obtainable from SEM Analysis of this compound

| Morphological Feature | Description |

| Particle Size | The dimensions of individual particles. |

| Particle Shape/Crystal Habit | The characteristic external shape of the crystals (e.g., needles, plates). |

| Surface Topography | The texture and features of the particle surfaces (e.g., smooth, rough, porous). |

| Agglomeration | The extent to which individual particles are clustered together. |

Advanced Applications in Chemical Biology and Materials Science

Design and Synthesis of Prodrugs and Targeted Delivery Systems for N-(2-hydroxyphenyl)propanamide

Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. researchgate.net This approach is often used to overcome limitations of a drug, such as poor solubility, instability, or lack of site-specificity. researchgate.netresearchgate.net For compounds like this compound and its derivatives, which may possess therapeutic activity but suffer from poor pharmacokinetics, targeted delivery systems can enhance efficacy and reduce side effects. nih.govmdpi.com

One such derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been identified as a histone deacetylase (HDAC) inhibitor with antiproliferative effects on cancer cell lines. nih.govmdpi.com However, its therapeutic potential is hampered by poor water solubility and enzymatic metabolism. nih.gov To address these issues, advanced drug delivery systems based on polymeric carriers have been explored.

Polymeric micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. mdpi.come3s-conferences.org They consist of a hydrophobic inner core and a hydrophilic outer shell. mdpi.com The hydrophobic core serves as a reservoir for poorly water-soluble drugs, like derivatives of this compound, effectively increasing their solubility and stability in biological fluids. e3s-conferences.orgnih.gov The hydrophilic shell, often made of polymers like polyethylene (B3416737) glycol (PEG), forms a protective corona that sterically hinders opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. rsc.org

The formation of polymeric micelles occurs above a specific concentration known as the critical micelle concentration (CMC). e3s-conferences.org The drug can be loaded into the core through various methods, such as thin-film hydration, dialysis, or oil-in-water emulsion. numberanalytics.com The release of the encapsulated drug from the micelle can be controlled and is often triggered by environmental stimuli, such as a change in pH. e3s-conferences.org For instance, the acidic microenvironment of tumors (pH 6.5-7.2) compared to normal tissue and blood (pH 7.4) can be exploited to design pH-sensitive micelles that destabilize and release their payload preferentially at the tumor site. e3s-conferences.orgrsc.org

While direct studies loading this compound into polymeric micelles are not extensively documented, the known poor solubility of its active derivatives like HO-AAVPA makes it a prime candidate for this delivery strategy. nih.gov Encapsulation within a polymeric micelle could significantly enhance its aqueous solubility and bioavailability, enabling effective systemic administration.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. nih.govuq.edu.au Their unique structure, comprising a central core, repeating branched units (generations), and a high density of surface functional groups, makes them excellent candidates for drug delivery. nih.govnih.gov Drugs can be either physically encapsulated within the dendritic voids or covalently conjugated to the surface groups. nih.gov

Research has specifically demonstrated the use of fourth-generation poly(amidoamine) (PAMAM-G4) dendrimers as a delivery vehicle for N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA). nih.gov This study aimed to overcome the compound's low water solubility and protect it from degradation. The HO-AAVPA was complexed with PAMAM-G4 dendrimers, and forced degradation studies showed that the dendrimer provided significant protection against acidic, basic, and oxidative conditions compared to the free drug. nih.gov Furthermore, the dendrimer-drug complex maintained the antiproliferative activity of HO-AAVPA against the MCF-7 breast cancer cell line. nih.gov The use of dendrimers can improve the pharmacokinetic profile of the drug and facilitate targeted delivery. nih.govnih.gov

| Parameter | Finding | Reference |

| Delivery Vehicle | Fourth-generation poly(amidoamine) (PAMAM-G4) dendrimer | nih.gov |

| Drug | N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | nih.govmdpi.com |

| Challenge Addressed | Poor water solubility and enzymatic instability of HO-AAVPA | nih.gov |

| Complexation | HO-AAVPA was successfully complexed with PAMAM-G4 at pH 7.0, 3.0, and 9.0. | nih.gov |

| Stability | The PAMAM-G4 dendrimer protected HO-AAVPA from forced degradation under heat, acid, base, and oxidative stress. | nih.gov |

| Biological Activity | The HO-AAVPA-PAMAM-G4 complex retained its antiproliferative effects on the MCF-7 breast cancer cell line. | nih.gov |

Chelation Chemistry and Metal Complex Formation of this compound Ligands

The this compound scaffold contains key donor atoms—specifically the phenolic oxygen, the amide oxygen, and the amide nitrogen—that can participate in the chelation of metal ions. The development of coordination chemistry with such ligands is driven by the potential for creating metal complexes with interesting structural, magnetic, and catalytic properties. nih.govmdpi.com Ligands containing the 2-hydroxyphenyl moiety, such as Schiff bases and hydrazones, are well-known for their ability to form stable complexes with a variety of transition metals. mdpi.comeurjchem.com

This compound and its derivatives can act as bidentate or tridentate ligands. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion becomes a strong coordinating agent. Coordination typically involves the phenoxide oxygen and either the carbonyl oxygen or the nitrogen of the amide group.

Studies on related structures provide insight into likely coordination modes:

Bidentate Coordination: In many cases, ligands with a similar backbone coordinate to metal ions in a bidentate fashion. For instance, Schiff base ligands derived from 2-hydroxyphenyl moieties have been shown to coordinate through the azomethine nitrogen and a carbonyl oxygen. mdpi.com For this compound, this would likely involve the phenoxide oxygen and the carbonyl oxygen, forming a stable chelate ring.

Tridentate Coordination: A study on N-(2-hydroxyphenyl)-2-[(2-aminophenylamino)]acetamide, a related polydentate ligand, showed it coordinating as a dibasic tridentate ligand to Zn(II) through a phenoxide oxygen, an amine nitrogen, and another deprotonated amide nitrogen (ONO donor sequence), with the phenoxide acting as a bridge between metal centers. wisdomlib.org

Variable Coordination: The coordination can be highly dependent on the metal ion and reaction conditions. For example, ligands like N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine can adopt different coordination modes and oxidation states, leading to complexes with diverse stoichiometries (e.g., ML, M2L, ML2). nih.gov

| Ligand Type | Metal Ions | Typical Coordination Mode | Reference |

| Schiff base from 2-hydroxyphenyl | Co(II), Cu(II), Ni(II), Zn(II), Mn(II) | Bidentate (azomethine N, carbonyl O) | mdpi.com |

| N-(2-hydroxyphenyl)methyl-bis-(2-pyridylmethyl)amine | Cu(I), Cu(II) | Tridentate (N,N',N'') or as a hydrogen bond donor | researchgate.net |

| Pyrazinecarbohydrazone of 5-chloro-2-hydroxyphenyl | VO(IV), Cr(III), Fe(III) | Dibasic tridentate (phenolate O, azomethine N, enolate O) | eurjchem.com |

| N-(2-hydroxyphenyl)-2-[(2-aminophenylamino)]acetamide | Zn(II) | Dibasic tridentate (phenoxide O, amine N, amide O) | wisdomlib.org |

Metal complexes derived from ligands containing the 2-hydroxyphenyl motif often exhibit significant catalytic activity. nih.govresearchgate.net The specific application is influenced by the choice of the metal center and the coordination environment imposed by the ligand.

Oxidation Catalysis: Copper complexes are particularly noted for their role in oxidation reactions. Research on copper complexes with ligands structurally related to this compound has demonstrated catalytic activity in the oxidation of phenol (B47542) using hydrogen peroxide as an environmentally friendly oxidant. orientjchem.org The mechanism often involves the metal complex mimicking the active sites of natural enzymes. orientjchem.org

Polymerization: Zirconium and titanium complexes with bis(o-aminophenol) ligands have been used for the polymerization of rac-lactide. nih.gov

Cross-Coupling Reactions: Palladium(II) complexes with hydrazone ligands have been found to be excellent catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

The combination of a redox-active ligand (the hydroxyphenyl moiety can be oxidized) with a redox-active transition metal can lead to complexes with unique electronic properties suitable for a range of catalytic transformations. nih.gov

Integration into Chemical Probes and Biosensor Development

The structural features of this compound make it a promising candidate for the development of chemical probes and biosensors. The phenolic group can serve as a signaling unit (e.g., through fluorescence or electrochemical activity), while the propanamide portion can be modified to introduce specific recognition elements. smolecule.combiosynth.com

Derivatives of this compound are already finding use as biochemical tools. For example, N-[(2-Hydroxyphenyl)methyl]propanamide is utilized as a biochemical probe for investigating enzyme interactions. smolecule.com The isomer, N-(4-hydroxyphenyl)propanamide , has been explored as a targetable probe in cancer research, where its presence can be determined by electrochemical detection. biosynth.com

The development of fluorescent probes is another area of interest. A probe based on a 2-(2'-Hydroxyphenyl)benzimidazole core functionalized with a crown ether was synthesized for the selective detection of Strontium (Sr²⁺) ions. researchgate.net This demonstrates that the hydroxyphenyl scaffold can be integrated into larger systems for selective ion sensing. The fluorescence properties often rely on processes like excited-state intramolecular proton transfer (ESIPT), which can be modulated by analyte binding.

Furthermore, the this compound moiety could be incorporated into more complex sensor designs, such as those based on metal-organic frameworks (MOFs) or nanoparticles, to create highly sensitive and selective detection platforms for various biological and environmental analytes. researchgate.net

Emerging Roles in Advanced Material Science and Smart Materials Development

The chemical compound this compound is gaining recognition for its potential contributions to the fields of advanced material science and the development of smart materials. While direct, large-scale applications are still in nascent stages of exploration, the intrinsic properties of its phenolic and amide functional groups position it as a valuable building block for creating sophisticated materials with tailored functionalities.

The primary appeal of this compound in materials science lies in its molecular architecture. The presence of a hydroxyl (-OH) group on the phenyl ring and a secondary amide (-NHCO-) linkage provides multiple sites for chemical modification and interaction. These functional groups are known to participate in hydrogen bonding, a fundamental interaction in the design of self-healing materials and stimuli-responsive polymers. Phenolic compounds, in general, are well-documented as versatile precursors for a range of functional materials. unimelb.edu.au Their ability to chelate metals, participate in polymerization reactions, and respond to changes in pH makes them suitable for creating advanced coatings, adhesives, and gels. unimelb.edu.au

Research into related phenolic amides has demonstrated their utility in high-performance thermosetting resins and shape-memory polymers. frontiersin.orgfrontiersin.org The amide bond, known for its stability and role in defining the structure of proteins, can impart desirable mechanical properties to polymeric materials. The combination of the phenolic ring and the amide linkage in this compound could therefore be leveraged to synthesize new polymers with enhanced thermal stability and mechanical strength.

Smart materials, which respond to external stimuli such as light, temperature, or pH, represent a significant area of potential application for this compound. The phenolic hydroxyl group can be deprotonated or protonated in response to pH changes, which could be used to trigger conformational changes in a polymer network, leading to swelling or shrinking behaviors. This pH-responsiveness is a key feature in the design of "intelligent" drug delivery systems and sensors. unimelb.edu.au

Although specific research detailing the incorporation of this compound into advanced materials is limited, the broader class of phenolic building blocks is actively being investigated for the creation of functional materials. unimelb.edu.au The potential for this compound and its derivatives to act as monomers or cross-linking agents in the synthesis of functional polymers is a promising avenue for future research. As the demand for innovative materials with dynamic and responsive properties grows, the exploration of versatile chemical scaffolds like this compound is expected to intensify.

Due to the emerging nature of this application, detailed research findings and performance data for this compound within specific smart material systems are not yet extensively documented in scientific literature. The table below summarizes the potential contributions of its key functional groups to material properties.

| Functional Group | Potential Contribution to Advanced/Smart Materials | Relevant Properties |

| Phenolic Hydroxyl (-OH) | pH-responsiveness, metal chelation, antioxidant properties, site for polymerization/grafting | Acidity, hydrogen bond donor, redox activity |

| Amide (-NHCO-) | Mechanical strength, thermal stability, hydrogen bonding network formation | Rigidity, high melting point, hydrogen bond donor/acceptor |

| Phenyl Ring | Aromatic stacking interactions, platform for functionalization | Rigidity, hydrophobicity |

Natural Occurrence and Biosynthetic Investigations of N 2 Hydroxyphenyl Propanamide

Isolation from Natural Sources (e.g., Microorganisms, Plant Extracts)

N-(2-hydroxyphenyl)propanamide has been identified as a secondary metabolite in both the fungal and plant kingdoms. Its isolation has been documented from a phytopathogenic microorganism and from the fruit of a medicinal plant.

One of the initial reports of its natural occurrence was from solid cultures of Peronophythora litchii, a fungus known to be a pathogen affecting litchi fruit. wikipedia.org In this study, this compound was isolated as a new metabolite along with other compounds, and its structure was determined using spectroscopic and spectrometric methods. wikipedia.org

More recently, the compound was identified in the fruit of the tree Ailanthus altissima (Mill.) Swingle, which is used in traditional Chinese medicine. mdpi.com Researchers isolated it from the n-BuOH-soluble fraction of a methanol (B129727) extract of the fruit. In this context, it was identified alongside novel glycosylated derivatives, specifically 2-hydroxy-N-[(2-O-β-d-glucopyranosyl)phenyl]propionamide and 2-hydroxy-N-[(2-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl)phenyl]propionamide, for which this compound serves as the aglycone. mdpi.comnih.gov

Table 1: Natural Sources of this compound

| Kingdom | Species | Organism Type | Part/Source of Isolation | Reference(s) |

| Fungi | Peronophythora litchii | Phytopathogen | Solid Cultures | wikipedia.org |

| Plantae | Ailanthus altissima | Tree | Fruit | mdpi.comnih.gov |

Proposed Biosynthetic Pathways and Precursor Identification

The complete biosynthetic pathway for this compound has not been fully elucidated in the organisms from which it has been isolated. However, a plausible pathway can be proposed based on the known biosynthesis of its constituent precursors: 2-aminophenol (B121084) and propanoic acid. The formation of the final compound would involve the creation of an amide bond between these two molecules, a common reaction in secondary metabolism.

Precursor 1: 2-Aminophenol (2-AP) In microorganisms, 2-aminophenol is a known metabolic intermediate. It can be formed from the degradation of other aromatic compounds. mdpi.com For instance, some soil bacteria can cleave benzoxazolinone, a compound released by certain plants, to form 2-aminophenol. researchgate.net Furthermore, some bacteria possess gene clusters specifically for the catabolism of 2-AP, indicating its presence and metabolic relevance in microbial environments. nih.govplos.org In these pathways, 2-aminophenol 1,6-dioxygenase is a key enzyme that initiates the degradation process by cleaving the aromatic ring. nih.gov While these are catabolic pathways, they establish the biological availability of 2-aminophenol as a potential precursor for further enzymatic reactions.

Precursor 2: Propanoic Acid Propanoic acid (or its biologically activated form, propionyl-CoA) is a common metabolite produced through several well-established pathways. In many bacteria, including Propionibacterium species, it is a primary product of anaerobic fermentation. wikipedia.org Key microbial biosynthetic routes include the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the propanediol (B1597323) pathway, which utilize substrates like sugars and lactate. biocrates.com In other organisms, propanoic acid is generated during the catabolism of odd-chain fatty acids and certain amino acids, such as isoleucine and valine. biocrates.com The metabolism of propanoic acid typically begins with its conversion to propionyl-CoA, which can then enter central metabolic cycles. wikipedia.org

Proposed Final Step: Amide Bond Formation The final step in the biosynthesis is likely the condensation of 2-aminophenol and propionyl-CoA. This reaction would be catalyzed by an N-acyltransferase or a non-ribosomal peptide synthetase (NRPS) enzyme, which are commonly involved in the formation of amide bonds in secondary metabolites. The enzyme would facilitate the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of propionyl-CoA, releasing Coenzyme A and forming this compound.

Table 2: Proposed Biosynthetic Precursors for this compound

| Precursor | Proposed Biosynthetic Origin | Key Pathway/Process | Reference(s) |

| 2-Aminophenol | Intermediate in microbial aromatic compound metabolism. | Degradation of benzoxazolinones; catabolism by amn gene cluster enzymes. | nih.govmdpi.comresearchgate.netplos.org |

| Propanoic Acid (as Propionyl-CoA) | Product of microbial fermentation and catabolism of fatty acids/amino acids. | Succinate, acrylate, and propanediol pathways in bacteria; Beta-oxidation of odd-chain fatty acids. | wikipedia.orgbiocrates.com |

Ecological and Chemo-taxonomic Significance

While the specific roles of this compound are not extensively studied, the significance of phenylpropionamides and related phenolic compounds in ecology and chemotaxonomy provides valuable context.

Ecological Significance Phenylpropionamides belong to the larger class of phenylpropanoids, which are crucial for plant survival and interaction with the environment. mdpi.com Plants are known to increase the synthesis of various polyphenols, including phenolic acids and flavonoids, in response to abiotic stresses like drought, salinity, and high or low temperatures. mdpi.com These compounds can act as antioxidants, scavenging harmful reactive oxygen species. mdpi.com

The presence of this compound in a phytopathogen (P. litchii) and a plant (A. altissima) suggests a potential role in plant-pathogen interactions. wikipedia.orgmdpi.com Related compounds, such as N-(2-hydroxyphenyl)acetamides, have demonstrated phytotoxic activity, and plants, in turn, have developed detoxification mechanisms like glucosylation to neutralize them. mdpi.com The isolation of glycosylated forms of this compound in A. altissima points to a similar detoxification strategy or a method for storing the compound in a less active form. mdpi.comnih.gov This suggests the compound could be involved in allelopathy (the chemical inhibition of one plant by another) or defense against herbivores or microbes.

Chemo-taxonomic Significance Secondary metabolites are often used as chemical markers in the classification of organisms (chemotaxonomy). frontiersin.org The profile of these compounds can be unique to a particular species or genus. Phenylpropionamides have been investigated for their chemotaxonomic value in plants like Cannabis sativa (hemp), where the composition of these compounds can be a distinguishing feature. researchgate.netnih.govresearchgate.net The identification of this compound and its unique glycosides from the fruit of Ailanthus altissima contributes to the phytochemical profile of this species and could serve as a chemotaxonomic marker to differentiate it from other related species. mdpi.comulisboa.pt

Emerging Research Directions and Future Prospects for N 2 Hydroxyphenyl Propanamide

Exploration of Multi-Targeted Pharmacological Profiles

The N-(2-hydroxyphenyl)propanamide scaffold has demonstrated a remarkable capacity to interact with a variety of biological targets, positioning it as a valuable starting point for the development of multi-targeted therapies. This approach is gaining traction as it can offer enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents. Research has unveiled a broad spectrum of biological activities associated with derivatives of this compound.

Preliminary studies have indicated that compounds incorporating this scaffold can exhibit significant antimicrobial and antioxidant properties. smolecule.com The presence of the phenolic hydroxyl group is thought to contribute to these activities, potentially through interactions with microbial targets and by counteracting oxidative stress. smolecule.com

Furthermore, derivatives have been investigated for their potential as anticancer agents. For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has shown improved anti-proliferative activity in various cancer cell lines, including HeLa, rhabdomyosarcoma, and breast cancer cells. nih.gov This compound has been found to induce apoptosis and cell cycle arrest in breast cancer cells. mdpi.com The anticancer effects are, at least in part, attributed to the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.govmdpi.com

In the realm of infectious diseases, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. nih.govias.ac.in Additionally, novel N-substituted β-amino acid derivatives featuring the 2-hydroxyphenyl core have demonstrated potent antimicrobial activity against multidrug-resistant Gram-positive pathogens and antifungal activity against drug-resistant Candida albicans. plos.orgresearchgate.net Other studies have explored their potential as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. tandfonline.com

The diverse biological activities of this compound derivatives are summarized in the table below.

| Derivative Class | Biological Activity | Target/Mechanism |

| N-[(2-Hydroxyphenyl)methyl]propanamide | Antimicrobial, Antioxidant, potential HDAC inhibitor | Microbial targets, scavenging free radicals, histone deacetylase |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Anticancer (HeLa, rhabdomyosarcoma, breast cancer) | Histone Deacetylase (HDAC) inhibition, apoptosis induction |

| N-substituted β-amino acid derivatives | Antimicrobial (Gram-positive bacteria), Antifungal (C. albicans) | Not specified |

| Thiazolidinedione derivatives | Anti-HIV-1 | Reverse Transcriptase inhibition |

| Thiourea derivatives | Carbonic Anhydrase inhibition | Carbonic Anhydrase |

Rational Design of Next-Generation Therapeutics Based on the this compound Scaffold

The this compound scaffold serves as a versatile building block in the rational design of new therapeutic agents. cymitquimica.com Its structural features, including the phenolic hydroxyl group and the propanamide linkage, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

A notable example of rational design is the development of N-(2-hydroxyphenyl)-2-propylpentanamide. This compound was conceived by combining the arylamine core of the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) with the structure of valproic acid (VPA), another HDAC inhibitor with known hepatotoxicity. nih.gov The resulting hybrid molecule was designed in silico and demonstrated superior anti-proliferative activity at micromolar concentrations compared to the millimolar activity of VPA, highlighting the success of this design strategy. nih.gov

The concept of using the this compound backbone as a scaffold is further supported by studies on protease inhibitors, where its conformational flexibility is considered a valuable attribute. Structure-activity relationship (SAR) studies are crucial in this context. For instance, research on resorcinol (B1680541) derivatives as tyrosinase inhibitors has provided insights into how different substituents on the phenyl ring influence biological activity. preprints.org Similarly, SAR studies on salicylamide (B354443) derivatives with various amino acid linkers have been conducted to develop potent anticancer agents. plos.org

The rational design process often involves creating libraries of derivatives and screening them for activity against specific targets. This has been demonstrated in the synthesis of novel N-substituted β-amino acid derivatives bearing the 2-hydroxyphenyl moiety to identify promising antimicrobial candidates. plos.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of drug candidates based on the this compound scaffold are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug design by enabling rapid screening of virtual compound libraries, predicting biological activities, and elucidating mechanisms of action.

Molecular modeling has also been used to understand the binding modes of N-substituted thiazolidinediones as HIV-1 reverse transcriptase inhibitors, providing a rationale for their observed biological activity. nih.govcore.ac.uk In another study, a combination of virtual screening protocols was used to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase, demonstrating the power of computational approaches in hit identification. frontiersin.org